1-(3-bromopropoxy)-4-chloronaphthalene
Description
1-(3-Bromopropoxy)-4-chloronaphthalene is a halogenated aromatic ether featuring a naphthalene backbone substituted with a chlorine atom at the 4-position and a 3-bromopropoxy group. The bromopropoxy chain serves as a leaving group, suggesting utility in nucleophilic substitution reactions or cross-coupling protocols .
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-chloronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClO/c14-8-3-9-16-13-7-6-12(15)10-4-1-2-5-11(10)13/h1-2,4-7H,3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXQHBIKPRMPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 1-(3-bromopropoxy)-4-chloronaphthalene with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | CAS RN |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₂BrClO | ~299.5* | 4-Cl, naphthalene | Not reported | Not available |
| 1-(3-Bromopropoxy)-3-chlorobenzene | C₉H₁₀BrClO | 249.53 | 3-Cl, benzene | Not reported | 37142-46-4 |
| 1-(3-Bromopropoxy)-2-nitrobenzene | C₉H₁₀BrNO₃ | 260.08 | 2-NO₂, benzene | 36–39 | 104147-69-5 |
| 4-Chloronaphthalene | C₁₀H₇Cl | 162.62 | 4-Cl, naphthalene | ~60–63† | Not listed |
*Estimated based on naphthalene’s framework. †From Environmental Monitoring data .
Key Observations:
- Molecular Weight and Planarity : The naphthalene backbone increases molecular weight (~299.5 vs. ~250 for benzene analogs), likely elevating melting points relative to simpler aryl ethers. For example, 4-chloronaphthalene melts at ~60–63°C , whereas 1-(3-bromopropoxy)-2-nitrobenzene (benzene-based) melts at 36–39°C .
Environmental and Industrial Relevance
- The bromopropoxy group in this compound may alter biodegradability, though specific data is lacking.
- Commercial Availability : Bromopropoxy-substituted benzenes (e.g., 1-(3-bromopropoxy)-3-chlorobenzene) are commercially available for research , suggesting similar demand for naphthalene derivatives in synthetic workflows.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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